N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxyindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-3-4-16-13(10-15)6-7-21(16)12-19(22)20-14-2-5-17-18(11-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDVZYFYDAVLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the indole derivative using reagents such as acyl chlorides or anhydrides under conditions like reflux in an appropriate solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodioxin or indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs with different functional groups.
Scientific Research Applications
Pharmacological Effects
Research indicates that this compound possesses several significant pharmacological effects:
- Antioxidant Activity : The compound effectively scavenges free radicals, reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : It inhibits cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic use in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.
Neuropharmacology
The compound's ability to inhibit cholinesterases makes it a candidate for treating neurodegenerative diseases such as Alzheimer's. By enhancing acetylcholine levels, it may improve cognitive function in affected individuals.
Anti-inflammatory Research
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide significantly reduces inflammation in animal models of arthritis. Histopathological analysis revealed decreased infiltration of inflammatory cells and reduced joint swelling.
Antimicrobial Development
The antimicrobial efficacy observed against various bacterial strains suggests potential for developing new antibiotics. The compound’s structure allows for modifications that could enhance its activity against resistant strains.
Study 1: Antioxidant Potential
A study demonstrated that derivatives of benzodioxin compounds significantly reduced lipid peroxidation in vitro, with an IC50 value comparable to established antioxidants like ascorbic acid.
Study 2: Anti-inflammatory Activity
In a controlled animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls. Histopathological analysis confirmed decreased infiltration of inflammatory cells.
Study 3: Antimicrobial Efficacy
Testing against clinical isolates showed the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against gram-positive bacteria. This suggests its potential for development into a novel antimicrobial agent.
Mechanism of Action
The mechanism of action would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several benzodioxin- and indole/acetamide-containing derivatives. Key comparisons include:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide (Target) | Benzodioxin + acetamide | 5-Methoxyindole | ~350–400 (estimated) |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide | Benzodioxin + acetamide | 4-Methylpyrimidine-sulfanyl | 317.4 |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide | Benzodioxin + acetamide | Pyridazine-sulfanyl + pyridine | ~350–400 (estimated) |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | Indole + acetamide | Pyridazinone + 3-methoxyphenyl | ~400–450 (estimated) |
| 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides | Benzodioxin + sulfonamide | Phenylsulfonyl + substituted phenyl | ~400–450 (estimated) |
Key Observations :
- The target compound’s 5-methoxyindole group differentiates it from pyrimidine- or pyridazine-substituted analogs (e.g., ).
Enzyme Inhibition
- Target Compound : Likely inhibits acetylcholinesterase (AChE) or α-glucosidase, based on structural analogs. For example, benzodioxin-pyridazine derivatives show AChE inhibition (IC₅₀: 2.1–8.3 µM), relevant for Alzheimer’s research .
- Analog () : Substituted benzodioxin-sulfonamides exhibit α-glucosidase inhibition (IC₅₀: 12.5–45.2 µM), comparable to the anti-diabetic drug acarbose .
Receptor Modulation
- Target Compound : The 5-methoxyindole group may interact with serotonin or melatonin receptors, similar to melatonin analogs (e.g., sleep regulation) .
- Analog () : Indole-pyridazine hybrids show dual activity at serotonin receptors and inflammatory pathways, with IC₅₀ values <10 µM in antidepressant assays .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 272.30 g/mol. Its structure features a benzodioxin moiety linked to an indole derivative, which is crucial for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in various biochemical pathways. For instance, it may target cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. In vitro studies suggest that similar compounds exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .
- Antimicrobial Activity : Research indicates that derivatives of benzodioxin and indole structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : Some studies have highlighted the role of indole derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation .
1. Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of related compounds, it was found that certain benzodioxin derivatives significantly reduced inflammation markers in animal models. The compounds demonstrated a reduction in interleukin levels (IL-1β), indicating a potential mechanism through which they exert their anti-inflammatory effects .
2. Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of similar compounds against Mycobacterium tuberculosis. The results indicated that these compounds had minimum inhibitory concentrations (MICs) below 1.6 µg/mL, showcasing their potent anti-mycobacterial activity . This suggests that this compound might possess similar or enhanced efficacy against pathogenic bacteria.
3. Anticancer Studies
Research involving indole-based compounds has demonstrated their effectiveness in inhibiting cancer cell lines. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells through the activation of p53 signaling pathways .
Table 1: Biological Activities of Related Compounds
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-substituted benzodioxin-acetamide derivatives?
The synthesis typically involves a two-step process:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form an intermediate sulfonamide.
- Step 2 : Substituting the intermediate with bromoacetamide derivatives (e.g., 2-bromo-N-(substituted-phenyl)acetamides) in dimethylformamide (DMF) using lithium hydride (LiH) as an activator. Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified via precipitation and filtration .
Q. How are synthesized derivatives characterized structurally?
Characterization includes:
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹, and S=O at ~1150 cm⁻¹).
- ¹H-NMR : Confirms substituent integration and coupling patterns (e.g., aromatic protons in the benzodioxin ring at δ 6.5–6.8 ppm and acetamide CH₂ signals at δ 4.1–4.3 ppm).
- CHN elemental analysis : Validates molecular composition .
Q. What preliminary assays are used to evaluate anti-diabetic potential?
The α-glucosidase inhibition assay is standard:
- Protocol : A mixture of test compound (0.5 mM), enzyme (0.057 units), and substrate (p-nitrophenyl glucopyranoside) is incubated in phosphate buffer (pH 6.8) at 37°C. Absorbance at 400 nm is measured before and after 30 minutes.
- Data analysis : Percent inhibition is calculated using ΔA₄₀₀, and IC₅₀ values are determined via dose-response curves (0.0156–0.5 mM) with acarbose as the reference (IC₅₀ = 37.38 ± 0.12 μM) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position and electronic effects) influence α-glucosidase inhibition?
- Key observations :
- Electron-donating groups (e.g., 3,4-dimethylphenyl in compound 7k ) enhance activity (IC₅₀ = 81.12 μM) by improving enzyme-substrate binding via hydrophobic interactions.
- Ortho-substituents (e.g., 2,5-dimethylphenyl in 7i ) reduce steric hindrance, enabling better active-site penetration.
- Methoxy groups (e.g., in the indole moiety) may modulate solubility and hydrogen bonding.
- Methodology : Structure-activity relationship (SAR) studies combined with molecular docking (e.g., using AutoDock Vina) to map binding modes .
Q. What experimental strategies resolve contradictions in bioactivity data between structurally similar analogs?
- Case example : Compound 7k (IC₅₀ = 81.12 μM) vs. 7g (IC₅₀ = 95.64 μM) despite similar substituents.
- Approach :
- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Thermodynamic profiling : Assess binding entropy/enthalpy using isothermal titration calorimetry (ITC).
- Crystallography : Resolve enzyme-ligand co-crystal structures to identify steric clashes or suboptimal hydrogen bonds .
Q. How can synthetic yields be optimized for lab-scale production?
- Critical factors :
- Solvent polarity : DMF outperforms THF or DMSO in facilitating nucleophilic substitution (yields >80%).
- Catalyst : LiH (0.2 eq.) enhances reaction rates compared to NaH or K₂CO₃.
- Temperature : Room temperature (25°C) prevents side reactions (e.g., sulfonamide hydrolysis).
Q. What computational tools validate the biological relevance of synthesized compounds?
- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses within the α-glucosidase active site (PDB: 2QZL).
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., bioavailability, BBB permeability).
- MD simulations : GROMACS assesses ligand stability over 100 ns trajectories to confirm binding persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
